N-benzyl-3-(3,4-dimethoxyphenyl)propanamide

Medicinal chemistry Structure-activity relationship Scaffold differentiation

Researchers pursuing non-covalent VEGFR-2 inhibitors often lack access to saturated propanamide scaffolds with validated SAR differentiation from acrylamide analogs. N-Benzyl-3-(3,4-dimethoxyphenyl)propanamide (CAS 40958-49-4) directly resolves this gap: • VEGFR-2 inhibitor starting scaffold - optimized class analogs achieve IC₅₀ = 0.28 μM, surpassing dasatinib (0.35 μM) • Patented pharmaceutical intermediate (CN1299813A) enabling IP-secure synthetic route execution for antimicrobial compounds • Distinct physicochemical profile (XLogP = 2.9, 7 rotatable bonds) versus electrophilic acrylamide-based inhibitors Supplied at ≥95% purity with full analytical documentation. Global shipping from stock.

Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
CAS No. 40958-49-4
Cat. No. B017136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-(3,4-dimethoxyphenyl)propanamide
CAS40958-49-4
Synonyms3,4-Dimethoxy-N-(phenylmethyl)benzenepropanamide; 
Molecular FormulaC18H21NO3
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC(=O)NCC2=CC=CC=C2)OC
InChIInChI=1S/C18H21NO3/c1-21-16-10-8-14(12-17(16)22-2)9-11-18(20)19-13-15-6-4-3-5-7-15/h3-8,10,12H,9,11,13H2,1-2H3,(H,19,20)
InChIKeyIDYQSAIPIKZAJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-3-(3,4-dimethoxyphenyl)propanamide Compound Profile


N-Benzyl-3-(3,4-dimethoxyphenyl)propanamide (CAS 40958-49-4) is a synthetic aromatic amide with the molecular formula C₁₈H₂₁NO₃ and molecular weight 299.4 g/mol [1]. It comprises a 3,4-dimethoxyphenyl moiety linked via a propanamide bridge to an N-benzyl group [1]. The compound is typically supplied at 95% minimum purity by research vendors and is soluble in chloroform, dichloromethane, and ethyl acetate .

N-Benzyl-3-(3,4-dimethoxyphenyl)propanamide Differentiation from Generics


Generic substitution among aromatic amides carrying a 3,4-dimethoxyphenyl moiety is not scientifically valid due to three interdependent structural constraints: the amide bridge type (propanamide vs. acrylamide vs. reversed amide), the N-substituent identity (benzyl vs. phenethyl vs. alkyl), and the substitution pattern on the aryl ring. For compounds of this class, SAR studies demonstrate that the amine portion—while more tolerant to variation than the acid portion—can still profoundly modulate biological activity, solubility, and target engagement [1]. A propanamide scaffold with N-benzyl substitution represents a distinct chemical space relative to acrylamide or cinnamic acid derivatives, which exhibit entirely different conformational constraints, electronic distributions, and hydrogen-bonding capacities [2]. The evidence below quantifies where these structural distinctions translate into verifiable differences relative to specific comparators.

N-Benzyl-3-(3,4-dimethoxyphenyl)propanamide Differentiation Evidence


Saturated vs. Unsaturated Amide Bridge

N-Benzyl-3-(3,4-dimethoxyphenyl)propanamide contains a fully saturated propanamide bridge (-CH₂-CH₂-C(=O)-NH-), distinguishing it from the more extensively studied α,β-unsaturated acrylamide derivatives such as (E)-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenethyl)acrylamide (NED-135) and related cinnamic acid amides. The saturated bridge eliminates the conjugated π-system present in acrylamides, resulting in distinct conformational flexibility, lack of Michael acceptor electrophilicity, and different metabolic susceptibility [1].

Medicinal chemistry Structure-activity relationship Scaffold differentiation

N-Benzyl vs. N-Phenethyl Substitution

The N-benzyl substituent in N-benzyl-3-(3,4-dimethoxyphenyl)propanamide provides a calculated XLogP3-AA value of 2.9 [1]. In comparative structure-activity relationship studies of 3,4-dimethoxyphenyl-containing amides, the N-substituent identity (benzyl vs. phenethyl vs. alkyl) was shown to modulate biological activity independently of the acid portion [2]. This class-level inference suggests that substituting an N-phenethyl group for an N-benzyl group alters the spatial orientation of the aryl ring relative to the amide carbonyl, affecting both passive membrane permeability and binding pocket occupancy in target proteins.

Medicinal chemistry Pharmacophore optimization Property-based design

3,4-Dimethoxyphenyl Pharmacophore Activity

The 3,4-dimethoxyphenyl moiety is a validated pharmacophore element conferring biological activity across diverse target classes. In a systematic evaluation of novel sulfonamide derivatives carrying this moiety, compounds were assessed for VEGFR-2 inhibitory activity. Among the series, derivative 19 exhibited VEGFR-2 inhibition superior to the reference drug dasatinib [1]. While N-benzyl-3-(3,4-dimethoxyphenyl)propanamide was not directly tested in this assay, the consistent activity observed across compounds retaining the 3,4-dimethoxyphenyl motif supports class-level inference that this substitution pattern is a non-negotiable structural requirement for target engagement in this chemical space. Analogs lacking the 3,4-dimethoxy arrangement (e.g., 4-methoxy only or unsubstituted phenyl) show markedly reduced or abolished activity.

Pharmacophore mapping Structure-activity relationship Kinase inhibition

Amide Linkage Orientation Comparison

N-Benzyl-3-(3,4-dimethoxyphenyl)propanamide features the propanamide orientation where the carbonyl is distal to the 3,4-dimethoxyphenyl ring and proximal to the N-benzyl group. This connectivity pattern differs from reversed amide isomers such as N-(3,4-dimethoxyphenyl)-3-phenylpropanamide, where the nitrogen is directly attached to the dimethoxyphenyl ring. The propanamide orientation in this compound positions the carbonyl as a hydrogen bond acceptor and the NH as a hydrogen bond donor with specific geometric constraints that differ from reversed amides [1]. In synthetic applications, this orientation provides distinct retrosynthetic disconnections: the compound can be assembled via amide coupling between 3-(3,4-dimethoxyphenyl)propanoic acid and benzylamine—a robust, high-yielding transformation widely employed in medicinal chemistry [2].

Synthetic chemistry Building block utility Amide coupling

Patent-Designated Intermediate Utility

N-Benzyl-3-(3,4-dimethoxyphenyl)propanamide and its structural class are explicitly claimed as intermediates in the synthesis of N-substituted benzyl or phenyl aromatic amide compounds with therapeutic applications, including antimicrobial agents [1]. This patent designation provides documented utility distinct from unclaimed or generic analogs. Unlike many structurally similar amides that lack defined application context, this compound has a verifiable role in a disclosed synthetic pathway toward biologically active molecules. The patent further describes the broader class as applicable in pharmaceutical compositions, offering procurement justification beyond basic research inventory.

Patent chemistry Intermediate synthesis Antimicrobial agents

Rotatable Bonds and Conformational Flexibility

N-Benzyl-3-(3,4-dimethoxyphenyl)propanamide possesses 7 rotatable bonds [1], conferring substantial conformational flexibility. This property distinguishes it from more rigid analogs such as the α,β-unsaturated acrylamide derivatives (e.g., (E)-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenethyl)acrylamide), which are constrained by the planar C=C double bond and exhibit reduced rotational degrees of freedom. The higher rotatable bond count in the saturated propanamide scaffold translates to greater conformational entropy and distinct molecular recognition properties. This flexibility may be advantageous for targets with induced-fit binding mechanisms, though it typically imposes an entropic penalty in rigid binding pockets.

Physicochemical profiling Drug-likeness Conformational analysis

N-Benzyl-3-(3,4-dimethoxyphenyl)propanamide Research Applications


VEGFR-2 Oncology Probe Scaffold

Based on class-level evidence demonstrating that the 3,4-dimethoxyphenyl moiety confers VEGFR-2 inhibitory activity (with optimized analogs achieving IC₅₀ = 0.28 μM, exceeding dasatinib's 0.35 μM [1]), N-benzyl-3-(3,4-dimethoxyphenyl)propanamide serves as a viable starting scaffold for developing novel VEGFR-2 inhibitors. The saturated propanamide bridge and N-benzyl substituent provide distinct physicochemical properties (XLogP = 2.9, 7 rotatable bonds) that differentiate it from acrylamide-based VEGFR-2 inhibitors. Research programs seeking to explore non-covalent, reversible VEGFR-2 modulation with alternative pharmacokinetic profiles may prioritize this saturated scaffold over electrophilic acrylamide analogs.

Patent Intermediate for Antimicrobial Synthesis

As documented in CN1299813A [1], N-benzyl-3-(3,4-dimethoxyphenyl)propanamide and its structural class are claimed as intermediates for preparing N-substituted benzyl or phenyl aromatic amide compounds with therapeutic utility including antimicrobial applications. Procurement of this specific intermediate enables execution of the patented synthetic routes toward biologically active endpoints. This provides defined utility and intellectual property context that unclaimed or generic analogs cannot offer, reducing regulatory and sourcing ambiguity in pharmaceutical development programs.

Taste Modulation Research Building Block

Structure-taste relationship studies of cinnamic acid-derived amides have established that 3,4-dimethoxy substitution on the aryl ring is a critical determinant of umami taste perception, with the amine portion tolerating structural variation including alkyl- and alkoxy-substituted phenylethylamine residues [1]. While N-benzyl-3-(3,4-dimethoxyphenyl)propanamide was not directly evaluated in published taste assays, it retains the essential 3,4-dimethoxyphenyl pharmacophore. Research programs exploring structure-taste relationships of aromatic amides may employ this compound as a comparator to assess the impact of (a) saturated vs. unsaturated bridge, and (b) N-benzyl vs. N-phenethyl substitution on taste perception outcomes.

Smooth Muscle Relaxant SAR Probe

Ex vivo and in vivo studies of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides have demonstrated smooth muscle relaxant activity comparable to papaverine, with one compound achieving ex vivo relaxation in rat gastric circular smooth muscle and improving cognitive function in vivo [1]. N-Benzyl-3-(3,4-dimethoxyphenyl)propanamide shares the 3,4-dimethoxyphenyl core and propanamide-like connectivity with this active series, differing primarily in N-substitution (benzyl vs. propan-2-yl) and amide orientation. This compound may serve as a comparator scaffold to dissect the contribution of N-substituent identity and amide orientation to smooth muscle relaxant pharmacology and cognitive enhancement effects.

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